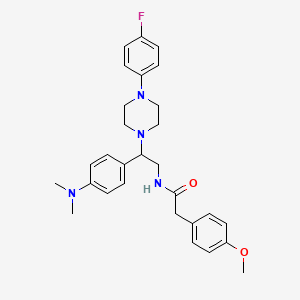

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a dimethylaminophenyl group, a 4-(4-fluorophenyl)piperazine moiety, and a 4-methoxyphenylacetamide chain. Its design likely targets neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to the inclusion of pharmacophoric elements such as the piperazine ring and substituted aryl groups. The 4-fluorophenyl group enhances metabolic stability, while the 4-methoxyphenyl group may modulate lipophilicity and receptor binding .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35FN4O2/c1-32(2)25-10-6-23(7-11-25)28(21-31-29(35)20-22-4-14-27(36-3)15-5-22)34-18-16-33(17-19-34)26-12-8-24(30)9-13-26/h4-15,28H,16-21H2,1-3H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEYGNBFZMQXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide, hereafter referred to as "the compound," is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize current research findings regarding the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound comprises several notable structural features:

- Dimethylamino Group : Enhances solubility and may influence receptor interactions.

- Piperazine Moiety : Commonly linked to central nervous system (CNS) activity.

- Fluorophenyl Group : Potentially increases binding affinity to biological targets.

- Methoxyphenyl Group : May contribute to overall pharmacological effects.

Table 1: Structural Features and Their Implications

| Structural Component | Implication on Activity |

|---|---|

| Dimethylamino | Solubility and receptor interaction |

| Piperazine | CNS activity |

| Fluorophenyl | Enhanced binding affinity |

| Methoxyphenyl | Potential pharmacological effects |

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, which can influence tumor growth dynamics. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neurological Effects

The piperazine component is associated with various CNS effects. Preliminary findings suggest that the compound may interact with dopamine receptors, potentially modulating neurotransmitter levels and offering therapeutic benefits for neurological disorders such as depression or anxiety.

Antimicrobial Properties

Compounds structurally related to the compound have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of cellular processes or inhibition of essential enzymes.

Case Study 1: Antitumor Efficacy in SKM-1 Cell Line

In a study focusing on a related compound, researchers found that it exhibited potent inhibitory activity against human class I histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in SKM-1 myelodysplastic syndrome cells. The study reported significant antitumor efficacy in xenograft models, indicating the potential for clinical applications in cancer therapy .

Case Study 2: CNS Interaction

Another investigation assessed the impact of a similar piperazine-containing compound on neurotransmitter levels in animal models. Results indicated a notable increase in serotonin and dopamine levels, suggesting potential applications in treating mood disorders .

The biological activity of the compound can be attributed to several mechanisms:

- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing signaling pathways involved in mood regulation and tumor growth.

- Enzyme Inhibition : The sulfonamide-like structure is known for its ability to inhibit specific enzymes critical for cancer progression.

- Cell Cycle Modulation : Compounds similar to this one have demonstrated the ability to induce G1 phase arrest in cancer cells, effectively halting proliferation.

| Mechanism | Description |

|---|---|

| Receptor Interaction | Modulates neurotransmitter signaling |

| Enzyme Inhibition | Blocks enzymes involved in tumor growth |

| Cell Cycle Modulation | Induces cell cycle arrest |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine- and acetamide-containing derivatives. Key comparisons are detailed below:

Structural Analogues with Piperazine Moieties

Receptor Binding and Selectivity

- Dopamine D3 Receptor Affinity : Compounds with 2,4-dichlorophenylpiperazine (e.g., 7o in ) exhibit high D3 selectivity (Ki < 10 nM). The target compound’s 4-fluorophenyl group may reduce D3 affinity compared to dichlorophenyl analogues but improve selectivity over D2 receptors .

- Serotonin Receptor Interactions: The 4-methoxyphenyl group in the target compound resembles motifs in 5-HT1A/7 ligands. Analogues with 3-methoxyphenoxy () show weaker binding due to steric hindrance .

Pharmacokinetic Properties

The target compound’s higher logP suggests better membrane permeability than –8 derivatives but lower aqueous solubility. Its fluorophenyl group confers stability against oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.